(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
The compound "(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone" features a piperazine core functionalized with two distinct heterocyclic moieties: a 1-(4-ethoxyphenyl)-tetrazole and a 5-methylisoxazole. The tetrazole group, known for its bioisosteric similarity to carboxylic acids, enhances metabolic stability and binding affinity in drug design, while the isoxazole ring contributes to π-π stacking interactions in biological targets . The ethoxy substituent on the tetrazole’s phenyl ring likely modulates lipophilicity and solubility, critical for pharmacokinetic properties .
Properties
IUPAC Name |
[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-3-28-16-6-4-15(5-7-16)26-18(20-22-23-26)13-24-8-10-25(11-9-24)19(27)17-12-14(2)29-21-17/h4-7,12H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUKAUXAMZVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that incorporates several pharmacologically relevant structural motifs, including a tetrazole ring, piperazine moiety, and isoxazole. The biological activity of this compound can be attributed to its unique structural features, which allow it to interact with various biological targets.
Structural Overview
The molecular structure of the compound can be broken down into key components:
- Tetrazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Piperazine Moiety : Often associated with central nervous system activity and potential as an anxiolytic or antidepressant.
- Isoxazole Group : Linked to various pharmacological effects, including anti-inflammatory and analgesic activities.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against a range of bacterial strains. A study reported that tetrazole derivatives demonstrated minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming traditional antibiotics like Ciprofloxacin in some cases .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-5-(piperazin-1-ylmethyl)tetrazole | Tetrazole ring, piperazine | Antimicrobial |
| 4-(3-fluorophenyl)-5-(3-fluorobenzoyl)thiosemicarbazide | Thiosemicarbazide, phenyl groups | Antimicrobial |
| 4-[5-(piperazin-1-methyl)tetrazol-1-yl]benzonitrile | Tetrazole, nitrile group | Anticancer |
Anti-inflammatory Effects
The presence of the isoxazole group suggests potential anti-inflammatory properties. Compounds with similar configurations have been studied for their ability to inhibit inflammatory pathways, particularly in models of chronic inflammation .
The biological activity of the compound likely involves multiple mechanisms:
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing mood and anxiety levels.
- Enzyme Inhibition : The tetrazole and isoxazole moieties may inhibit specific enzymes involved in inflammatory processes or microbial growth.
- Cellular Interaction : The compound may affect cellular signaling pathways, leading to altered cell proliferation or apoptosis in cancer cells.
Case Studies
A notable study explored the efficacy of a related tetrazole derivative in inhibiting the growth of various clinical bacterial strains. Results indicated that certain derivatives were significantly more effective than conventional antibiotics, highlighting the therapeutic potential of tetrazole-containing compounds .
Example Study Findings
In vitro studies demonstrated that compounds similar to this compound exhibited:
- MIC values against Staphylococcus aureus as low as 2 µg/mL.
- Enhanced activity compared to traditional treatments in resistant bacterial strains.
Comparison with Similar Compounds
Structural Analogues
Key analogues and their distinguishing features are summarized below:
Pharmacological and Physicochemical Comparisons
Bioactivity
While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit antiproliferative and kinase-inhibitory properties.
Physicochemical Properties
Elemental analysis data from (C, H, N percentages for C11H10N2O2) suggests that the ethoxy and methyl substituents in the target compound may increase lipophilicity compared to simpler tetrazole-piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
